Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 1207017-12-6
VCID: VC7619485
InChI: InChI=1S/C20H22N2O5/c1-3-27-19(24)13-12-18(23)21-15-9-5-6-10-16(15)22-20(25)14-8-4-7-11-17(14)26-2/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H,22,25)
SMILES: CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC
Molecular Formula: C20H22N2O5
Molecular Weight: 370.405

Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate

CAS No.: 1207017-12-6

Cat. No.: VC7619485

Molecular Formula: C20H22N2O5

Molecular Weight: 370.405

* For research use only. Not for human or veterinary use.

Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate - 1207017-12-6

Specification

CAS No. 1207017-12-6
Molecular Formula C20H22N2O5
Molecular Weight 370.405
IUPAC Name ethyl 4-[2-[(2-methoxybenzoyl)amino]anilino]-4-oxobutanoate
Standard InChI InChI=1S/C20H22N2O5/c1-3-27-19(24)13-12-18(23)21-15-9-5-6-10-16(15)22-20(25)14-8-4-7-11-17(14)26-2/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H,22,25)
Standard InChI Key TXHWDIACUMWTQG-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central 4-oxobutanoate backbone esterified with an ethyl group. The amide linkage connects a 2-methoxybenzamido moiety to an aniline-derived phenyl ring. Key functional groups include:

  • Ethyl ester: Enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitutions.

  • Amide bond: Provides rigidity and participates in hydrogen bonding, influencing biological interactions.

  • Methoxy-substituted phenyl ring: Modulates electronic effects and steric bulk, potentially affecting pharmacokinetic properties .

The IUPAC name, ethyl 4-[2-[(2-methoxybenzoyl)amino]anilino]-4-oxobutanoate, reflects this arrangement.

Spectroscopic and Physical Data

  • SMILES: CCOC(=O)CCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC.

  • InChIKey: TXHWDIACUMWTQG-UHFFFAOYSA-N.

  • Crystallography: While no crystal data exists for this specific compound, analogous structures (e.g., ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate) exhibit monoclinic systems with twisted 4-hydropyran rings, suggesting potential non-planarity in the 4-oxobutanoate core .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves sequential amidation and esterification steps:

  • Amide Formation: 2-Aminophenylamine reacts with 2-methoxybenzoyl chloride to yield 2-(2-methoxybenzamido)aniline.

  • Esterification: The intermediate undergoes coupling with ethyl 4-chloro-4-oxobutanoate in the presence of a base (e.g., DMAP) .

Reaction conditions typically require anhydrous solvents (e.g., DMF or THF) and temperatures of 25–35°C over 2–5 days .

Catalytic and Solvent Considerations

  • Catalysts: Proline derivatives or 4-acetamidophenyl triflimide (AITF) enhance amide bond formation efficiency .

  • Solvents: Ethanol or dichloromethane optimizes yield (up to 67.6% in analogous reactions) .

CompoundMolecular FormulaKey SubstituentsPotential Activity
Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoateC20H22N2O5Methoxybenzamido, ethyl esterKinase inhibition
Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrateC18H26N2O3PiperazinomethylCNS targeting
Ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylateC19H18N2O4Cyanophenyl, chromeneAnticancer

Structural variations significantly alter biological activity. For instance, the piperazinomethyl group in enhances blood-brain barrier penetration, whereas the cyanophenyl group in confers antiproliferative effects .

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

Despite its synthetic utility, in vitro or in vivo data for Ethyl 4-((2-(2-methoxybenzamido)phenyl)amino)-4-oxobutanoate remain scarce. Priority areas include:

  • Kinase Inhibition Assays: Testing against EGFR or VEGFR families given structural similarities to known inhibitors.

  • ADMET Studies: Evaluating metabolic stability and toxicity profiles.

Synthetic Modifications

  • Ester Hydrolysis: Producing the free carboxylic acid derivative to assess enhanced target binding.

  • Methoxy Group Replacement: Substituting with halogens or nitro groups to modulate electronic effects .

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